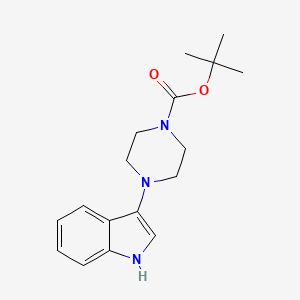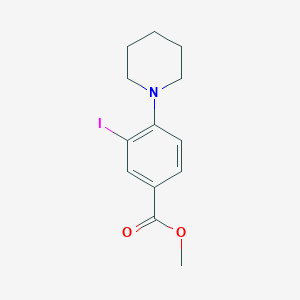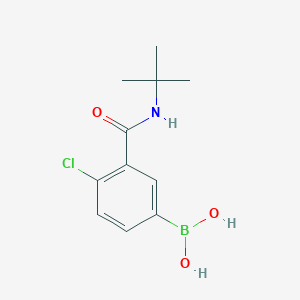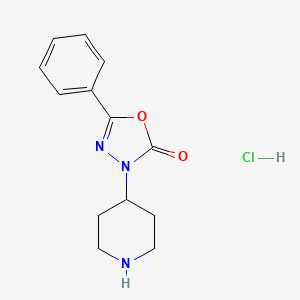
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride
Übersicht
Beschreibung
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as PPOP and has a molecular formula of C14H17ClN4O2.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1,3,4-Oxadiazole compounds, including derivatives similar to 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, have been extensively researched for their antimicrobial properties. Studies have demonstrated that these compounds exhibit moderate to significant antibacterial activity against various strains of bacteria (Khalid et al., 2016). Another research focused on the synthesis and biological evaluation of similar compounds, which were screened against butyrylcholinesterase (BChE) enzyme, showing potential for treating diseases related to enzyme inhibition (Khalid et al., 2016).
Tuberculostatic Activity
Compounds containing the 1,3,4-oxadiazole structure have been evaluated for their potential in treating tuberculosis. A study synthesized derivatives that were tested in vitro for their tuberculostatic activity, with promising results (Foks et al., 2004).
Chemical Stability and Reactivity
The chemical stability of 1,3,4-oxadiazole derivatives, including those structurally related to 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride, has been a subject of study. Research has investigated their reactivity, particularly in the context of Boulton–Katritzky rearrangement, which affects their stability and potential applications in medicinal chemistry (Kayukova et al., 2018).
Antioxidant Activity
Some 1,3,4-oxadiazole derivatives have been screened for their antioxidant activity, which is crucial in combating oxidative stress-related diseases. A study found that these compounds exhibit varying degrees of efficacy in scavenging different free radicals (Mallesha et al., 2014).
Anticancer Potential
The potential anticancer properties of 1,3,4-oxadiazole derivatives have been explored. Research has indicated that certain derivatives induce apoptosis in cancer cells and could serve as leads for the development of new anticancer agents (Zhang et al., 2005).
Eigenschaften
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVSRKHGSNETCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



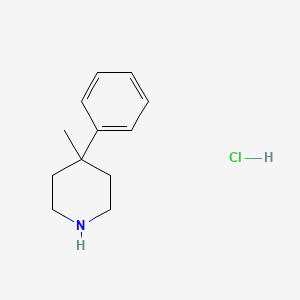
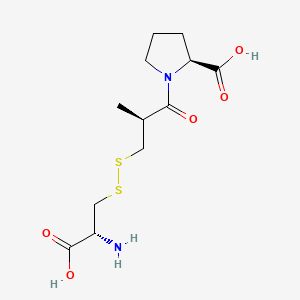
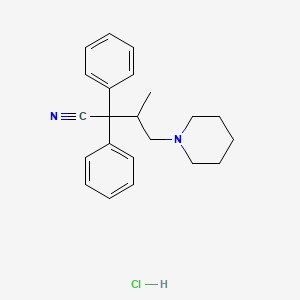
![2-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B1418678.png)
![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
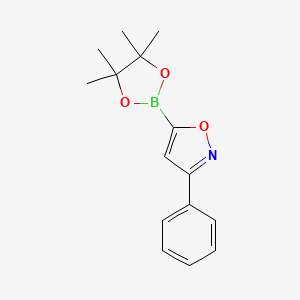

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
